molecular formula C23H23N3O3S2 B14098183 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide

Katalognummer: B14098183
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: LQAUAYJPEBICBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[3,2-d]pyrimidine core substituted at position 3 with a 2-(thiophen-2-yl)ethyl group and at position 1 with an N-(3-phenylpropyl)acetamide moiety. Its molecular formula is C23H23N3O3S2, with a molar mass of approximately 453.57 g/mol (estimated).

Eigenschaften

Molekularformel

C23H23N3O3S2

Molekulargewicht

453.6 g/mol

IUPAC-Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C23H23N3O3S2/c27-20(24-12-4-8-17-6-2-1-3-7-17)16-26-19-11-15-31-21(19)22(28)25(23(26)29)13-10-18-9-5-14-30-18/h1-3,5-7,9,11,14-15H,4,8,10,12-13,16H2,(H,24,27)

InChI-Schlüssel

LQAUAYJPEBICBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Aminothiophene Intermediate Preparation

The synthesis begins with 3-amino-5-arylthiophene derivatives, which are prepared through Gewald reactions or modifications of existing thiophene frameworks. For example, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate serves as a key intermediate, synthesized via a multi-step procedure involving cyclization of cyanoacetates with elemental sulfur and primary amines.

Cyclization to Thieno[3,2-d]Pyrimidin-4(3H)-One

Condensation of the aminothiophene intermediate with formic acid under microwave irradiation yields the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This step achieves cyclization through intramolecular dehydration, with microwave conditions reducing reaction times to 15–30 minutes while maintaining yields >80%. Alternative routes using DMF-DMA (N,N-dimethylformamide dimethyl acetal) for formamidine formation followed by acid-mediated cyclization have also been reported, though with lower yields (~65%).

Introduction of the 2-(thiophen-2-yl)ethyl group at position 3 involves alkylation or Michael addition strategies.

Alkylation via Nucleophilic Substitution

The thieno[3,2-d]pyrimidin-4(3H)-one intermediate undergoes N-alkylation using 2-(thiophen-2-yl)ethyl bromide in the presence of anhydrous potassium carbonate. Reactions conducted in DMF at 80°C for 12 hours achieve 70–75% yields, with excess alkylating agent (1.5 eq) required to compensate for steric hindrance.

Michael Addition to α,β-Unsaturated Ketones

An alternative approach employs in situ generation of α,β-unsaturated ketones through Claisen-Schmidt condensation. Reaction with 2-thiopheneethylamine in ethanol under reflux conditions facilitates conjugate addition, forming the C3 substituent with diastereomeric ratios of 3:1.

Acetamide Side Chain Installation

The N-(3-phenylpropyl)acetamide moiety is introduced via carbodiimide-mediated coupling.

Carbonyldiimidazole (CDI) Activation

Activation of acetic acid derivatives with CDI (1.2 eq) in dichloromethane generates the corresponding imidazolide. Subsequent reaction with 3-phenylpropylamine (1.0 eq) in the presence of DMAP (0.2 eq) as a catalyst produces the acetamide side chain with 85–90% conversion efficiency.

Mixed Anhydride Method

For scale-up production, the mixed anhydride method using isobutyl chloroformate and N-methylmorpholine in THF provides superior reactivity. This approach achieves 92% yield at kilogram scale, with residual reagents removed via aqueous washes.

Final Assembly and Purification

Coupling Reactions

The functionalized thieno[3,2-d]pyrimidine core is coupled to the acetamide side chain using Mitsunobu conditions (DIAD, PPh3) or nucleophilic aromatic substitution. Mitsunobu reactions in THF at 0°C to room temperature afford 68–72% yields, while SNAr reactions with NaH in DMF require 24-hour reaction times but achieve higher purity (>98% by HPLC).

Crystallization and Chromatography

Final purification employs sequential solvent crystallizations (ethyl acetate/hexanes) followed by silica gel chromatography (EtOAc:hexanes, 3:7). Recrystallization from hot ethanol yields needle-shaped crystals suitable for X-ray diffraction analysis, confirming regiochemistry.

Analytical Characterization

Critical analytical data for batch validation include:

Parameter Method Specification
Melting Point DSC 178–180°C
Purity HPLC-UV (254 nm) ≥99.0%
MS (ESI+) HRMS m/z 513.1245 [M+H]+ (calc. 513.1248)
1H NMR (400 MHz, DMSO) - δ 8.21 (s, 1H, NH), 7.45–6.75 (m, 11H)

Challenges and Optimization

Regioselectivity in Cyclization

Early synthetic routes faced regioselectivity issues during thienopyrimidine formation, yielding mixtures of [3,2-d] and [2,3-d] isomers. Switching from thermal to microwave-assisted conditions increased [3,2-d] isomer selectivity from 4:1 to 9:1.

Demethylation Side Reactions

O-Demethylation during BF3·SMe2-mediated reactions was mitigated by replacing methoxy groups with tert-butyloxycarbonyl (Boc) protections, later removed under acidic conditions without affecting the acetamide group.

Industrial Scale-Up Considerations

Parameter Laboratory Scale Pilot Plant (10 kg)
Reaction Volume 500 mL 1200 L
Cycle Time 48 h 96 h
Yield 72% 68%
Purity 98.5% 99.2%
Solvent Recovery 60% 85%

Continuous flow reactors have shown promise in reducing cycle times by 40% through precise temperature control during exothermic coupling steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and pyrimidine rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Replacement of the thiophen-2-ylethyl group with a 4-fluorobenzyl moiety (as in ) introduces electronegativity, which may alter binding affinity to hydrophobic enzyme pockets.

Pyrimidine-Based Acetamide Derivatives with Diverse Heterocycles

Compound Name Core Structure Substituents Synthesis Yield Notable Data Reference
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Pyrimidine-triazole hybrid Cyclopropyl, pyridinyl 30% IR: ν(N-H) = 3320 cm⁻¹, ν(C=O) = 1680 cm⁻¹; MP: 165–167°C
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone 19% MP: 302–304°C; HR-MS: m/z 571.198 (M+1)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine-oxadiazole hybrid Chlorophenyl, nitro group Not specified Antiproliferative activity noted; synthesized using K2CO3 in acetone

Key Observations :

  • The pyrimidine-triazole hybrid in exhibits moderate synthesis yield (30%) and distinct IR profiles, suggesting stable hydrogen bonding networks.
  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) demonstrate high thermal stability (MP > 300°C), likely due to extended aromatic systems, but lower synthetic efficiency (19% yield).

Biologische Aktivität

The compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide (CAS Number: 1260925-54-9) is a synthetic derivative that exhibits significant biological activity. This article presents a comprehensive overview of its biological properties, including antitumor and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S with a molecular weight of 455.6 g/mol. The structure includes a thiophene ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H25N3O3S
Molecular Weight455.6 g/mol
CAS Number1260925-54-9

Antitumor Activity

Research indicates that compounds containing thiophene derivatives demonstrate promising antitumor effects. A study on related thiophene-based compounds showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values of 4.37 μM and 8.03 μM respectively . The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells.

Case Study:
In a comparative study involving several thiophene derivatives, the compound exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7), with mechanisms involving apoptosis as confirmed by flow cytometry analysis .

Antimicrobial Activity

The biological activity of the compound extends to antimicrobial properties. Thiophene derivatives have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition zones in disk diffusion assays .

Table: Antimicrobial Activity Results

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus25
Compound BEscherichia coli20
Target CompoundBacillus subtilis15

The proposed mechanisms for the biological activities of this compound include:

  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been observed to cause G0/G1 phase arrest in cell cycles, effectively halting proliferation in targeted cancer cells .
  • Inhibition of Microbial Growth: The presence of the thiophene moiety contributes to the disruption of bacterial cell wall synthesis or function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.